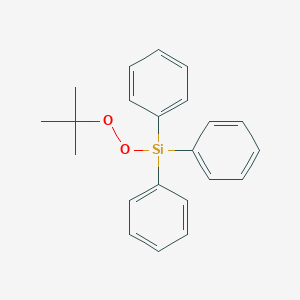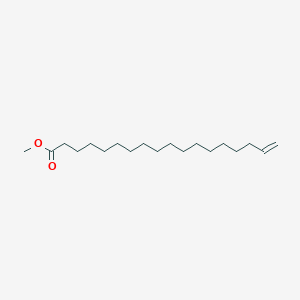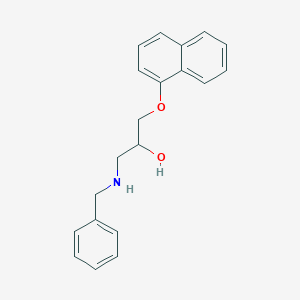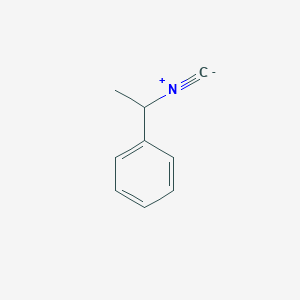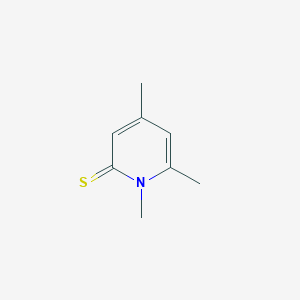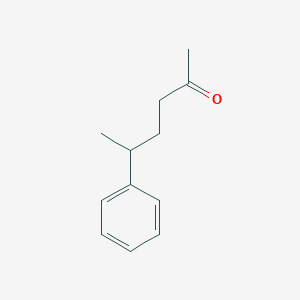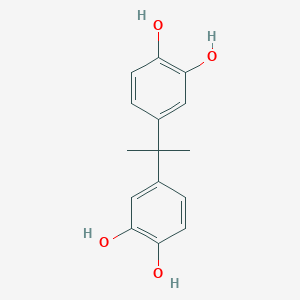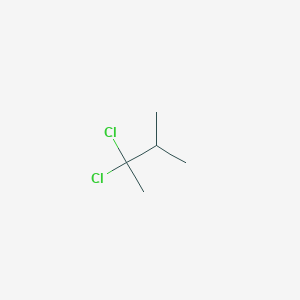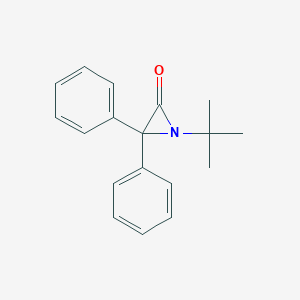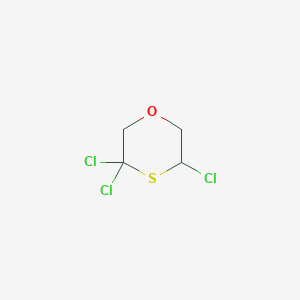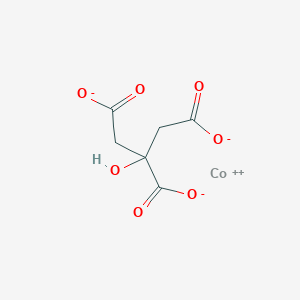
Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate, also known as cobalt(II) tartrate, is a coordination compound that is widely used in various scientific research applications. It is a salt of cobalt(2+) cation and 2-hydroxypropane-1,2,3-tricarboxylic acid (tartrate). Cobalt(II) tartrate is a pink powder that is soluble in water and alcohol. In
Mecanismo De Acción
The mechanism of action of Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate is not well understood. However, it is believed that Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate acts as a Lewis acid catalyst in organic synthesis reactions. The Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) cation coordinates with the oxygen atom of the substrate, which activates the substrate for the reaction. In addition, Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate can undergo redox reactions, which can also contribute to its catalytic activity.
Efectos Bioquímicos Y Fisiológicos
Cobalt(II) tartrate is not commonly used in biochemical and physiological studies. However, some studies have shown that Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate can induce oxidative stress in cells, which can lead to cell death. In addition, Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate can inhibit the activity of some enzymes, such as succinate dehydrogenase and cytochrome c oxidase, which are involved in cellular respiration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate in lab experiments is its high stability and solubility in water and alcohol. In addition, Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate is relatively inexpensive and easy to obtain. However, one limitation of using Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate is its potential toxicity to cells and organisms. Therefore, caution should be taken when handling Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate in lab experiments.
Direcciones Futuras
There are several future directions for the research on Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate. One direction is to explore its potential applications in catalysis, such as in the synthesis of fine chemicals and pharmaceuticals. Another direction is to investigate its potential toxicity to cells and organisms, and to develop safer alternatives for its use in lab experiments. Furthermore, the synthesis of Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate nanoparticles using Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate as a precursor is an area of active research, and further studies are needed to optimize the synthesis conditions and to explore their potential applications.
Métodos De Síntesis
Cobalt(II) tartrate can be synthesized by reacting Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) chloride with potassium sodium tartrate in water. The reaction produces Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate as a pink precipitate. The precipitate can be filtered, washed, and dried to obtain pure Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate.
Aplicaciones Científicas De Investigación
Cobalt(II) tartrate is widely used in various scientific research applications. It is used as a catalyst in organic synthesis reactions, such as the oxidation of alcohols and the reduction of ketones. Cobalt(II) tartrate is also used as a precursor for the synthesis of Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate nanoparticles, which have potential applications in magnetic data storage, catalysis, and biomedical imaging. Furthermore, Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate(II) tartrate is used as a standard in analytical chemistry for the determination of Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate in various samples.
Propiedades
Número CAS |
18727-04-3 |
|---|---|
Nombre del producto |
Cobalt(2+);hydron;2-hydroxypropane-1,2,3-tricarboxylate |
Fórmula molecular |
C6H5CoO7- |
Peso molecular |
248.03 g/mol |
Nombre IUPAC |
cobalt(2+);2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Co/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-3 |
Clave InChI |
FDTVUHQHHXTXLW-UHFFFAOYSA-L |
SMILES isomérico |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Co+2] |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Co+2] |
SMILES canónico |
[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Co+2] |
Otros números CAS |
18727-04-3 |
Pictogramas |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Sinónimos |
cobalt(2+) hydrogen citrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B96285.png)
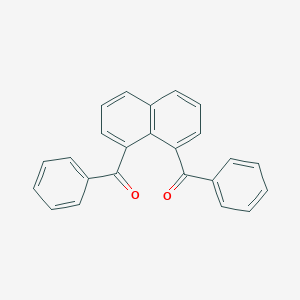
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)
